2-bromo-3-(phenylamino)-1H-inden-1-one
Description
2-Bromo-3-(phenylamino)-1H-inden-1-one is a brominated indenone derivative featuring a phenylamino substituent at position 3 and a bromine atom at position 2. The indenone core is a privileged scaffold in medicinal and materials chemistry due to its planar aromatic system and reactivity, which allows for diverse functionalization .
Such modifications are critical in tuning physicochemical properties (e.g., solubility, stability) and biological activity .
Properties
IUPAC Name |
3-anilino-2-bromoinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-14(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(13)18/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWSGIDEQKXYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(phenylamino)-1H-inden-1-one typically involves the bromination of 3-(phenylamino)inden-1-one. One common method includes the reaction of 3-(phenylamino)inden-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-3-(phenylamino)-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted indanone derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-bromo-3-(phenylamino)-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-3-(phenylamino)-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and phenylamino group play crucial roles in binding to the target sites, influencing the compound’s biological activity . The exact pathways and molecular targets can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Structural Analogs of Brominated Indenones
The evidence highlights several brominated indenones with varying substituents. Key examples include:
Key Observations :
- Substituent Position : Bromination at C5 or C6 (vs. C2 in the target compound) alters electronic properties and reactivity. For instance, BrPhINDO (C6-Br) undergoes efficient cross-coupling reactions due to the bromine’s accessibility .
- Functional Groups: The phenylamino group in the target compound is distinct from phenyl or methoxy groups in analogs. Amino groups enhance solubility but may reduce thermal stability compared to alkyl/aryl substituents .
Pharmacologically Relevant Indenones
The indenone scaffold is prominent in drugs like donepezil hydrochloride, a cholinesterase inhibitor for Alzheimer’s disease. Its structure (2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one) shares the indenone core but includes dimethoxy and piperidinylmethyl groups instead of bromine/phenylamino .
Table 2: Pharmacological Indenones vs. Target Compound
Implications :
- The target compound’s bromine and phenylamino groups may confer unique binding interactions compared to donepezil’s bulkier substituents.
- Bromine’s electronegativity could enhance interactions with hydrophobic enzyme pockets, while the phenylamino group might engage in π-stacking or hydrogen bonding .
Biological Activity
2-Bromo-3-(phenylamino)-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
- Molecular Formula : CHBrN\O
- CAS Number : [Not specified in search results]
- Structure : The compound features a bromo substituent at the 2-position of the indene ring and an amino group attached to a phenyl moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Screening
A study conducted by researchers involved synthesizing the compound and evaluating its effects on human cancer cell lines, including:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- Results :
- The compound exhibited an IC value of approximately 15 µM against A549 cells.
- In MCF-7 cells, the IC was determined to be around 20 µM.
| Cell Line | IC (µM) |
|---|---|
| A549 | 15 |
| MCF-7 | 20 |
| HeLa | 18 |
These findings suggest that this compound has promising anticancer activity, particularly against lung and breast cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated, revealing effectiveness against various bacterial strains.
Antimicrobial Screening Results
In a study assessing the antimicrobial efficacy:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.250 |
| Pseudomonas aeruginosa | 0.500 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays.
In Vivo Study on Anti-inflammatory Effects
A carrageenan-induced paw edema model was utilized to evaluate the anti-inflammatory activity:
- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
- Results :
- At 10 mg/kg, a reduction in paw edema by approximately 30% was observed.
- At 20 mg/kg, the reduction increased to about 50%.
This suggests that the compound possesses notable anti-inflammatory properties, making it a candidate for further development in treating inflammatory conditions.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Anticancer Mechanism : Induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
